N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide
描述
N-(2-(5-(3-Fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a synthetic small molecule characterized by a pyrazolo[3,4-d]pyrimidinone core substituted with a 3-fluorobenzyl group at position 5 and a benzofuran-2-carboxamide moiety linked via an ethyl chain at position 1. The structural complexity of this molecule underscores the importance of substituent positioning (e.g., fluorine on the benzyl group and the benzofuran-carboxamide linker) in modulating physicochemical and biological properties.
属性
IUPAC Name |
N-[2-[5-[(3-fluorophenyl)methyl]-4-oxopyrazolo[3,4-d]pyrimidin-1-yl]ethyl]-1-benzofuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5O3/c24-17-6-3-4-15(10-17)13-28-14-26-21-18(23(28)31)12-27-29(21)9-8-25-22(30)20-11-16-5-1-2-7-19(16)32-20/h1-7,10-12,14H,8-9,13H2,(H,25,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKQNPKVKYJWSDR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)NCCN3C4=C(C=N3)C(=O)N(C=N4)CC5=CC(=CC=C5)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
431.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
作用机制
Mode of Action
Without specific knowledge of the compound’s primary targets, it’s challenging to describe its exact mode of action. Based on its structural similarity to other known compounds, it may bind to its target(s) and modulate their activity, leading to downstream effects.
Pharmacokinetics
These properties are crucial for understanding the compound’s bioavailability, or how much of the compound reaches its intended target in the body.
Result of Action
The molecular and cellular effects of this compound’s action are currently unknown. These effects would depend on the compound’s specific targets and mode of action.
生物活性
N-(2-(5-(3-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)benzofuran-2-carboxamide is a complex organic compound that belongs to the class of pyrazolo-pyrimidines. This compound is characterized by its multifaceted structure, which includes a pyrazolo[3,4-d]pyrimidine core known for its diverse biological activities. The biological activity of this compound has garnered attention in medicinal chemistry, particularly for its potential therapeutic applications.
The molecular formula of the compound is , with a molecular weight of 435.4 g/mol. The structure includes a fluorobenzyl moiety and a benzofuran carboxamide group, which may enhance its biological activity by facilitating interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 435.4 g/mol |
| Structure | Pyrazolo[3,4-d]pyrimidine core with benzofuran moiety |
Anticancer Activity
Research has shown that compounds similar to this compound exhibit significant anticancer properties. For example:
- Inhibition of CDK2 and CDK9 : Compounds derived from the pyrazolo-pyrimidine family have demonstrated potent inhibition against cyclin-dependent kinases (CDKs), which are critical regulators of cell cycle progression. Some derivatives showed IC50 values as low as 0.36 µM against CDK2 and 1.8 µM against CDK9, indicating strong potential as anticancer agents .
Antimicrobial Activity
The compound may also possess antimicrobial properties. Similar pyrazolo-pyrimidine derivatives have been evaluated for their antibacterial activities, showing moderate to good efficacy against various bacterial strains . This suggests that this compound could be explored further for potential use in treating infections.
Study on Anticancer Effects
A study conducted on pyrazolo[3,4-b]pyridines indicated that modifications to the core structure significantly altered their selectivity and potency against cancer cell lines such as HeLa and HCT116. The findings suggested that structural variations can enhance biological activity and selectivity towards specific kinases .
Evaluation of Antimicrobial Properties
Another investigation into related compounds highlighted their promising antimicrobial activities, suggesting that structural features similar to those in this compound could be responsible for enhanced efficacy against microbial pathogens .
相似化合物的比较
Comparison with Similar Compounds
The following analysis compares the target compound with three analogs (Table 1) based on molecular structure, substituent effects, and available experimental data from the provided evidence.
Table 1: Structural and Molecular Comparison
Key Observations
Core Structure Variations: The target compound and analogs share the pyrazolo[3,4-d]pyrimidinone core but differ in substituents. For instance, the patent example replaces the benzyl group with a chromen-2-yl moiety, introducing a fused aromatic system that increases molecular weight (641.6 vs. ~435–441 for others).
Fluorine Substitution :
- Fluorine positioning significantly impacts properties. The target compound’s 3-fluorobenzyl group contrasts with the 2-fluorobenzyl in CAS 922136-95-6 , which may alter electronic effects and steric interactions. The trifluoromethyl group in CAS 922131-26-8 enhances hydrophobicity compared to the benzofuran-carboxamide in the target compound.
Carboxamide Linker Modifications: The benzofuran-2-carboxamide in the target compound differs from the ethoxybenzamide (CAS 922136-95-6) and trifluoromethylbenzamide (CAS 922131-26-8).
Synthesis and Stability: The patent example reports a moderate synthesis yield (28%) and a melting point of 175–178°C, suggesting crystallinity and stability under standard conditions. No analogous data are available for the target compound or the other analogs.
The chromen-2-yl analog may exhibit distinct target selectivity due to its extended aromatic system.
Research Findings and Limitations
- Data Gaps : Critical parameters like IC50 values, solubility, and metabolic stability for the target compound are unavailable in the provided evidence.
- Lumping Strategy Relevance : highlights that structurally similar compounds (e.g., fluorinated benzyl derivatives) may exhibit comparable physicochemical behaviors, supporting the rationale for lumping such analogs in computational or high-throughput studies.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
